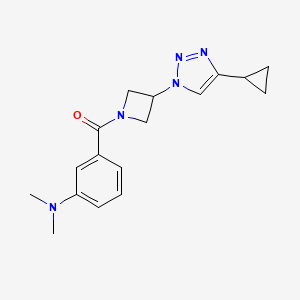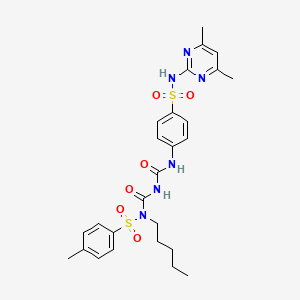
N-(((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)carbamoyl)-4-methyl-N-pentylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives is a topic of significant interest due to their potential biological activities. In the first paper, a series of sulfonamide derivatives were synthesized from a starting material involving dimethylaminomethylene and dimethylcyclohexane-1,3-dione . The synthesis process often involves condensation reactions, as seen in the fourth paper, where 4-bromobenzaldehyde was condensed with sulfadiazine to produce a specific benzenesulfonamide derivative . Similarly, ortho lithiation of N,N-dimethylbenzenesulfonamide followed by condensation with various electrophilic compounds was described in the fifth paper .
Molecular Structure Analysis
X-ray crystallography has been used to determine the crystal structures of several sulfonamide compounds, providing insights into their molecular conformations. For instance, the crystal structures of compounds in the first paper were reported, which helps in understanding the molecular geometry and potential interaction sites for biological activity . The seventh paper discusses the conformational polymorphism of sulfapyridine, a sulfonamide compound, by analyzing its crystal and molecular structures in different forms . The eighth paper describes the geometry around the sulfur atom in a Schiff base compound of sulfamethazine, which is distorted tetrahedral .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, which are essential for their biological activity and potential applications. The ortho-lithiosulfonamide synthesized in the fifth paper was reacted with different electrophilic compounds to form a range of products, including a carbinol, an imine, an amide, and an acid . These reactions demonstrate the versatility of sulfonamide compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are crucial for their function and pharmacological optimization. The second paper highlights the poor water solubility of a specific sulfonamide compound, which necessitates its delivery in a formulation, and explores the structure-activity relationships to improve its pharmacological properties . The sixth paper discusses the stabilization of sulfonamide structures by extensive intra- and intermolecular hydrogen bonds, which is a key feature affecting their physical properties and reactivity .
The antimicrobial activity of the synthesized sulfonamide compounds was evaluated in the first paper, with some compounds showing higher activity compared to reference drugs . The third paper also evaluated the biological activity of sulfonamide-derived ligands and their metal complexes, revealing moderate to significant antibacterial activity and good antifungal activity . These studies serve as case examples of the potential medicinal applications of sulfonamide derivatives.
Propriétés
IUPAC Name |
3-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]-1-(4-methylphenyl)sulfonyl-1-pentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N6O6S2/c1-5-6-7-16-32(40(37,38)23-12-8-18(2)9-13-23)26(34)30-25(33)29-21-10-14-22(15-11-21)39(35,36)31-24-27-19(3)17-20(4)28-24/h8-15,17H,5-7,16H2,1-4H3,(H,27,28,31)(H2,29,30,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKBUUNZWVKYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C(=O)NC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N6O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)carbamoyl)-4-methyl-N-pentylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

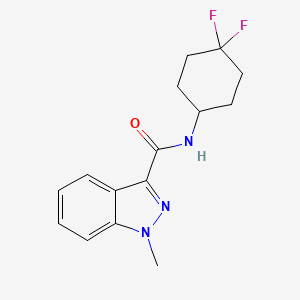
![Methyl (E)-4-[4-(3-benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3020812.png)
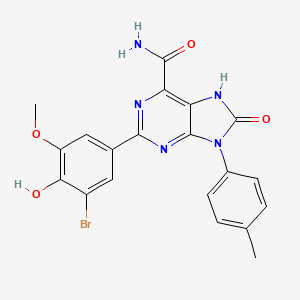
![4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B3020814.png)
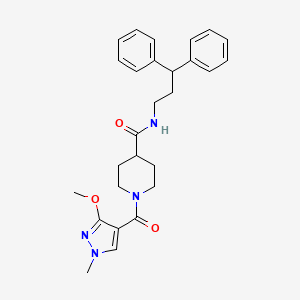
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B3020816.png)
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3020818.png)
![[2-(4-Methylpiperidin-1-yl)butyl]amine](/img/structure/B3020819.png)
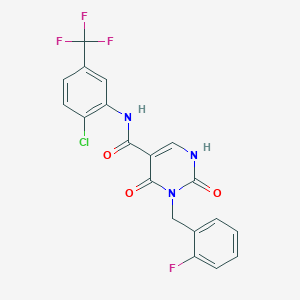
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3020824.png)
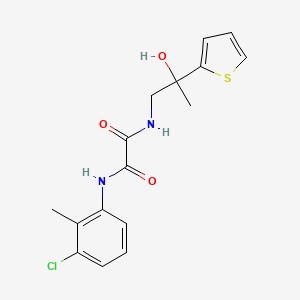
![1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B3020826.png)
![(2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3020827.png)
